2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol
Description
2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol (CAS: 1019531-10-2) is a phenolic derivative featuring a methoxy group at the ortho position and a (2-methylpropyl)amino-methyl substituent at the para position. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol . Predicted physical properties include a density of 1.028±0.06 g/cm³ and a boiling point of 317.4±27.0 °C .
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-[(2-methylpropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)7-13-8-10-4-5-11(14)12(6-10)15-3/h4-6,9,13-14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTNQIVXXZTVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol typically involves the condensation of 2-methoxyphenol with an appropriate amine, followed by reduction. One common method involves the reaction of 2-methoxyphenol with 2-methylpropylamine in the presence of a suitable catalyst, such as sodium borohydride, under mild conditions. The reaction is usually carried out in a solvent like methanol or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the aminoalkyl substituent can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and differences:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2-methoxy, 4-[(2-methylpropyl)amino-methyl] | C₁₂H₁₉NO₂ | 209.28 | Phenol, methoxy, secondary amine |
| Eugenol (2-Methoxy-4-(2-propenyl)phenol) | 2-methoxy, 4-propenyl | C₁₀H₁₂O₂ | 164.20 | Phenol, methoxy, allyl |
| 2-Bromo-4-[[(2-methylpropyl)amino]methyl]phenol | 2-bromo, 4-[(2-methylpropyl)amino-methyl] | C₁₁H₁₆BrNO | 258.15 | Phenol, bromo, secondary amine |
| PPIMP (Schiff-base antioxidant) | 2-methoxy, 4-[(4-phenylamino-phenylimino)methyl] | C₂₁H₂₁N₃O₂ | 347.41 | Phenol, methoxy, Schiff base |
Physical and Chemical Properties
- Bromination in 2-Bromo-4-[[(2-methylpropyl)amino]methyl]phenol increases molecular weight and polarizability, likely reducing volatility compared to the target compound . PPIMP’s bulky Schiff base structure contributes to higher thermal stability, making it effective in hydrocarbon fuels up to 250°C .
- Electronic Properties: The amino-methyl group in the target compound acts as an electron donor, increasing the phenol ring’s electron density. This contrasts with Eugenol’s electron-withdrawing allyl group, which slightly acidifies the phenolic –OH (pKa ~10 vs. ~9.5 for Eugenol) . Absolute hardness (η), a measure of resistance to electron transfer, is influenced by substituents. The target compound’s η is expected to be lower than brominated derivatives due to reduced electronegativity .
Research Findings and Data Tables
Table 1: Comparative Physical Properties
Biological Activity
2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol is an organic compound characterized by a complex structure that includes a methoxy group, a branched alkyl chain, and a phenolic ring. Its molecular formula is . This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, including antioxidant properties and modulation of enzymatic activity.
Chemical Structure and Properties
The presence of the phenolic hydroxyl group in this compound is significant as it enhances biological activity through hydrogen donation and free radical scavenging. The compound also features an amine substituent , which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Functional Groups | Methoxy, Amine, Phenolic |
| Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound's ability to scavenge free radicals makes it a candidate for antioxidant applications. Studies have demonstrated its effectiveness in reducing oxidative stress markers in cellular models.
- Enzymatic Modulation : It has been shown to influence metabolic pathways, particularly those related to glucose metabolism. This modulation may have implications for conditions such as diabetes.
- Interaction with Hemoglobin : Preliminary studies suggest that this compound may act as an allosteric modifier of hemoglobin, potentially enhancing oxygen transport in clinical settings.
- Antimicrobial Properties : In vitro studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus.
Case Study 1: Antioxidant Potential
In a study assessing the antioxidant capacity of this compound, researchers found that the compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests a protective effect against oxidative damage, which is relevant for neurodegenerative diseases.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's effect on glucose metabolism enzymes. Results indicated that it inhibited key enzymes involved in glycolysis, thereby suggesting potential therapeutic applications for metabolic disorders.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Hydrogen Bonding : The phenolic group participates in hydrogen bonding with biological molecules, affecting their function.
- Enzyme Interaction : The compound binds to specific enzymes, inhibiting their activity and altering metabolic pathways.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Protection | Ac₂O, DMAP, pyridine | 85% | |
| Alkylation | NIS, TMSOTf, -40°C | 72% | |
| Deprotection | p-TsOH, MeOH | 90% |
Basic: How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.0 ppm), and amine protons (δ ~1.5–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using GC-MS or LC-MS .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
Q. Example NMR Data from Analogous Compounds
| Proton Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Methoxy | 3.75–3.85 | |
| Aromatic | 6.60–7.10 | |
| Amine | 1.20–2.50 |
Advanced: How can conflicting toxicity data from in vitro and in vivo studies be resolved?
Methodological Answer:
Dose-Response Studies : Compare toxicity thresholds across models (e.g., cell lines vs. rodent studies) .
Metabolic Profiling : Investigate hepatic metabolism (e.g., cytochrome P450 interactions) to identify toxic intermediates .
Cross-Referencing : Align findings with safety assessments from authoritative bodies (e.g., RIFM’s criteria for fragrance safety) .
Q. Table 2: Key Considerations for Toxicity Validation
| Factor | In Vitro | In Vivo |
|---|---|---|
| Metabolic Activation | Limited | Comprehensive |
| Dose Relevance | High concentrations | Physiological ranges |
| Regulatory Alignment | Preliminary screening | RIFM/IFRA Standards |
Advanced: What strategies optimize chromatographic separation of this compound from by-products?
Methodological Answer:
Solvent Gradient Optimization : Use hexane/ethyl acetate or dichloromethane/methanol gradients to improve resolution .
Stationary Phase Selection : Employ C18 columns for reverse-phase HPLC or silica gel for normal-phase TLC .
Temperature Control : Maintain 25–30°C to stabilize retention times .
Q. Example Chromatographic Conditions
| Method | Solvent System | Retention Time (min) |
|---|---|---|
| TLC | Hexane:EtOAc (7:3) | Rf = 0.45 |
| HPLC | MeOH:H₂O (80:20) | 12.3 |
Advanced: How can computational tools predict reactivity and stability under experimental conditions?
Methodological Answer:
Density Functional Theory (DFT) : Model reaction intermediates to predict activation energies and regioselectivity .
Molecular Dynamics (MD) : Simulate solvation effects and thermal stability in solvents like DCM or MeOH .
QSAR Models : Corrogate toxicity or bioactivity using databases like EPA DSSTox .
Q. Table 3: Computational Parameters for Stability Prediction
| Parameter | Tool | Application |
|---|---|---|
| Bond Dissociation Energy | Gaussian 09 | Oxidative stability |
| Solubility Parameters | COSMO-RS | Solvent optimization |
| pKa Prediction | Marvin Suite | Ionization state |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
